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Compound of Interest

Compound Name: 3-Fluoroazetidine

Cat. No.: B1273558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoroazetidine hydrochloride is a synthetically versatile, four-membered heterocyclic

building block increasingly utilized in medicinal chemistry and drug discovery. The incorporation

of a fluorine atom onto the azetidine ring imparts unique stereoelectronic properties that can

significantly influence the pharmacological profile of a parent molecule. This includes

modulating metabolic stability, basicity (pKa), and binding interactions with biological targets.[1]

[2] As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous media,

facilitating its use in various synthetic and biological applications.[2] This technical guide

provides a comprehensive overview of the chemical and physical properties, synthesis,

reactivity, and applications of 3-Fluoroazetidine hydrochloride.

Chemical and Physical Properties
3-Fluoroazetidine hydrochloride is a white to off-white solid at room temperature.[3][4] A

summary of its key physical and chemical properties is presented in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1273558?utm_src=pdf-interest
https://www.benchchem.com/product/b1273558?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17352680/
https://cymitquimica.com/cas/617718-46-4/
https://cymitquimica.com/cas/617718-46-4/
https://www.benchchem.com/product/b1273558?utm_src=pdf-body
https://www.benchchem.com/product/b1273558?utm_src=pdf-body
https://img01.pharmablock.com/pdf/guanwang/6_1.pdf
https://www.minglangchem.com/product-3-fluoroazetidine-hydrochloride-cas-617718-46-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₃H₆FN·HCl [2][5]

Molecular Weight 111.55 g/mol [5]

Appearance White to off-white solid/powder [3][4]

Melting Point 127-131 °C

Boiling Point
59.3 °C at 760 mmHg (for the

free base)
[6]

Solubility Soluble in water [2]

pKa Data not available

Synthesis and Purification
While a specific, detailed experimental protocol for the direct synthesis of 3-Fluoroazetidine
hydrochloride is not readily available in publicly accessible literature, a general synthetic

approach can be inferred from the synthesis of 3-fluoroazetidine derivatives. A patented

method describes the synthesis of N-protected 3-fluoroazetidines, which can be subsequently

deprotected and treated with hydrochloric acid to yield the desired salt.[7]

A plausible synthetic workflow is outlined below:
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Synthesis of N-Protected 3-Hydroxyazetidine

Fluorination

Deprotection and Salt Formation

Commercially Available Starting Materials

Multi-step synthesis to form N-protected 3-hydroxyazetidine

Fluorination of the hydroxyl group using a fluorinating agent (e.g., DAST, Deoxo-Fluor®)

Removal of the N-protecting group (e.g., Boc, Cbz) under acidic conditions

Treatment with ethereal HCl or HCl gas to precipitate 3-Fluoroazetidine hydrochloride

3-Fluoroazetidine hydrochloride

Purification (e.g., recrystallization)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 3-Fluoroazetidine hydrochloride.

Note: The specific choice of protecting group, fluorinating agent, and reaction conditions would

require optimization.

General Experimental Considerations
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Fluorination: The fluorination of the hydroxyl group is a critical step and should be performed

with caution, as common fluorinating agents like diethylaminosulfur trifluoride (DAST) can be

hazardous. The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at

low temperatures.

Deprotection: The choice of deprotection conditions depends on the N-protecting group

used. For a tert-butoxycarbonyl (Boc) group, treatment with a strong acid such as

trifluoroacetic acid or hydrochloric acid in a suitable solvent is effective.

Salt Formation and Purification: The hydrochloride salt is typically formed by introducing

hydrogen chloride (as a gas or a solution in an organic solvent like diethyl ether or dioxane)

to a solution of the free base. The resulting solid can then be purified by recrystallization from

an appropriate solvent system (e.g., ethanol/ether).

Spectral Data
While specific spectra are proprietary to chemical suppliers, the expected NMR spectral

characteristics are as follows:

¹H NMR:

The proton at the C3 position will appear as a complex multiplet due to coupling with both

the adjacent fluorine atom and the protons on the C2 and C4 carbons.

The protons on the C2 and C4 carbons will also appear as multiplets, further complicated by

geminal and vicinal coupling, as well as coupling to the fluorine atom.

The N-H proton will be a broad singlet, and its chemical shift will be concentration and

solvent dependent.

¹³C NMR:

The C3 carbon will show a large one-bond coupling constant (¹JCF) with the fluorine atom,

resulting in a doublet.

The C2 and C4 carbons will exhibit smaller two-bond couplings (²JCF) to the fluorine atom,

also appearing as doublets.
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Reactivity and Stability
3-Fluoroazetidine hydrochloride is stable under standard storage conditions, though it is

recommended to be stored in a cool, dry place away from incompatible materials.[8]

Reactivity of the Azetidine Nitrogen: The secondary amine in the azetidine ring is nucleophilic

and will react with various electrophiles. Common reactions include N-alkylation, N-acylation,

N-arylation, and reductive amination. The presence of the electron-withdrawing fluorine atom

at the 3-position is expected to decrease the basicity and nucleophilicity of the nitrogen atom

compared to unsubstituted azetidine.

Ring Strain and Ring-Opening Reactions: Azetidines possess significant ring strain, making

them susceptible to ring-opening reactions under certain conditions.[9] These reactions are

often promoted by Lewis acids or proceed via the formation of a quaternary azetidinium salt.

[10] The regioselectivity of ring-opening is influenced by the substituents on the ring.[10] For

3-fluoroazetidine, nucleophilic attack is likely to occur at the C2 or C4 positions.

Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong

acids, and strong bases.[11]

Applications in Drug Discovery
The 3-fluoroazetidine moiety is considered a privileged scaffold in medicinal chemistry. Its

incorporation into drug candidates can lead to improved potency, selectivity, and

pharmacokinetic properties.[3]

Role as a Bioisostere
The fluorinated azetidine ring can serve as a bioisosteric replacement for other cyclic and

acyclic amine-containing fragments. The rigid conformation of the azetidine ring can help to

lock in a bioactive conformation, leading to enhanced binding affinity for the target protein.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most notable applications of 3-fluoroazetidine derivatives is in the development of

inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a

key target for the treatment of type 2 diabetes.[1][12] The azetidine scaffold serves as a core
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element for building molecules that can effectively interact with the active site of the DPP-4

enzyme.[1]

The following diagram illustrates the general workflow for incorporating the 3-fluoroazetidine
scaffold into a potential DPP-4 inhibitor.

3-Fluoroazetidine HCl

N-Functionalization with a side chain (R1) targeting the S2 pocket of DPP-4

Coupling with an amine-containing fragment (R2-NH2) to introduce a group targeting the S1 pocket

Further chemical modifications and optimization

Potent and selective DPP-4 inhibitor

Click to download full resolution via product page

Caption: Workflow for the use of 3-fluoroazetidine in the synthesis of DPP-4 inhibitors.

Safety and Handling
3-Fluoroazetidine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[12]

It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[12]

Precautionary Measures:

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17352680/
https://www.benchchem.com/product/b1273558?utm_src=pdf-body
https://www.benchchem.com/product/b1273558?utm_src=pdf-body-img
https://www.benchchem.com/product/b1273558?utm_src=pdf-body
https://www.benchchem.com/product/b1273558?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61466467.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61466467.htm
https://www.researchgate.net/figure/Regioselective-ring-opening-reactions-of-azetidines_fig1_312918619
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use only outdoors or in a well-ventilated area.[8]

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

Wash hands thoroughly after handling.[8]

Do not eat, drink, or smoke when using this product.[8]

First Aid:

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you

feel unwell.

If on skin: Wash with plenty of soap and water.

If inhaled: Remove person to fresh air and keep comfortable for breathing.

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing.

Conclusion
3-Fluoroazetidine hydrochloride is a valuable and versatile building block for the synthesis of

novel chemical entities with potential therapeutic applications. Its unique structural and

electronic properties, conferred by the strained, fluorinated four-membered ring, make it an

attractive scaffold for modulating the physicochemical and pharmacological properties of drug

candidates. While detailed, publicly available experimental data for some of its properties

remain limited, the information presented in this guide provides a solid foundation for

researchers and drug development professionals working with this important chemical

intermediate. As the demand for novel fluorinated scaffolds in drug discovery continues to grow,

the utility of 3-Fluoroazetidine hydrochloride is expected to expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/figure/Regioselective-ring-opening-reactions-of-azetidines_fig1_312918619
https://www.researchgate.net/figure/Regioselective-ring-opening-reactions-of-azetidines_fig1_312918619
https://www.researchgate.net/figure/Regioselective-ring-opening-reactions-of-azetidines_fig1_312918619
https://www.researchgate.net/figure/Regioselective-ring-opening-reactions-of-azetidines_fig1_312918619
https://www.benchchem.com/product/b1273558?utm_src=pdf-body
https://www.benchchem.com/product/b1273558?utm_src=pdf-body
https://www.benchchem.com/product/b1273558?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. CAS 617718-46-4: 3-Fluoroazetidine hydrochloride [cymitquimica.com]

3. img01.pharmablock.com [img01.pharmablock.com]

4. 3-Fluoroazetidine Hydrochloride CAS 617718-46-4 [minglangchem.com]

5. jigschemical.com [jigschemical.com]

6. 3-fluoroazetidine hydrochloride, CAS No. 617718-46-4 - iChemical [ichemical.com]

7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents
[patents.google.com]

8. researchgate.net [researchgate.net]

9. pubs.rsc.org [pubs.rsc.org]

10. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines
[manu56.magtech.com.cn]

11. rsc.org [rsc.org]

12. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Fluoroazetidine
Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273558#3-fluoroazetidine-hydrochloride-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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